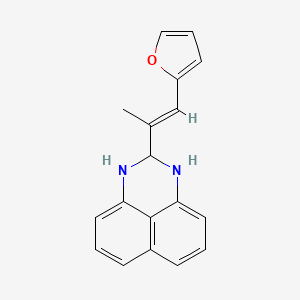
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a furan ring and a perimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method involves the condensation of furan-2-carbaldehyde with a suitable amine in the presence of a catalyst, followed by cyclization to form the perimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the perimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted perimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(Furan-2-yl)prop-1-en-2-yl)-1H-benzimidazole
- 2-(1-(Furan-2-yl)prop-1-en-2-yl)-1H-imidazole
- 2-(1-(Furan-2-yl)prop-1-en-2-yl)-1H-pyrimidine
Uniqueness
2-(1-(Furan-2-yl)prop-1-en-2-yl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
315230-90-1 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-[(E)-1-(furan-2-yl)prop-1-en-2-yl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C18H16N2O/c1-12(11-14-7-4-10-21-14)18-19-15-8-2-5-13-6-3-9-16(20-18)17(13)15/h2-11,18-20H,1H3/b12-11+ |
Clé InChI |
JGBDGHPTJYSDRP-VAWYXSNFSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CO1)/C2NC3=CC=CC4=C3C(=CC=C4)N2 |
SMILES canonique |
CC(=CC1=CC=CO1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


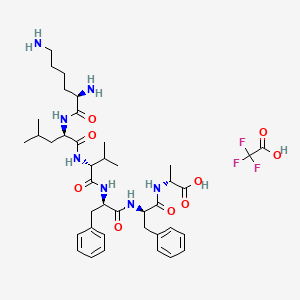
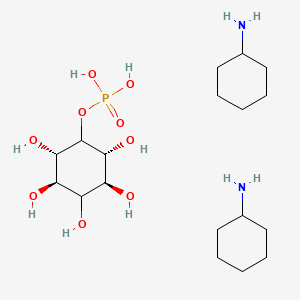
![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
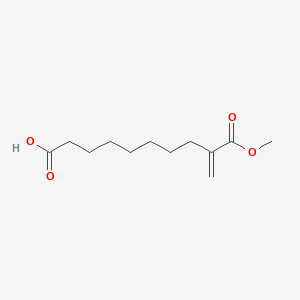
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044442.png)
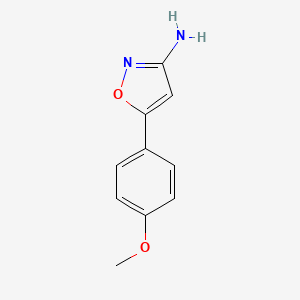
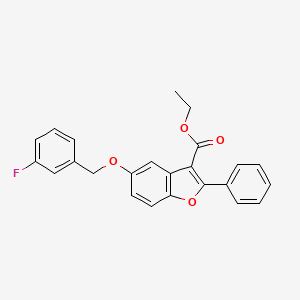
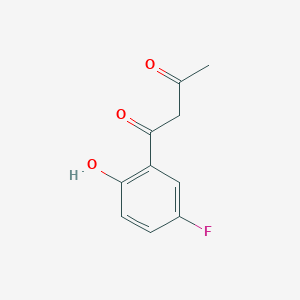
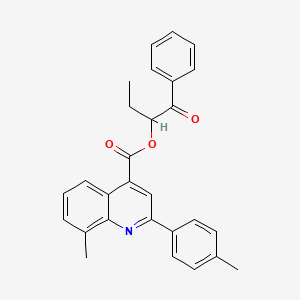


![4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12044479.png)


